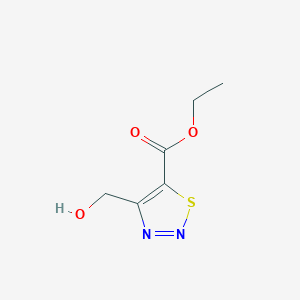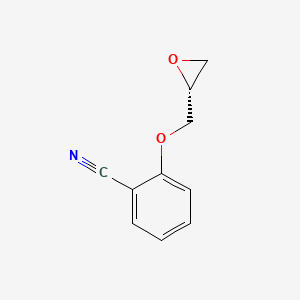![molecular formula C12H13N3 B1611280 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 281658-42-2](/img/structure/B1611280.png)
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (THPP) is a type of heterocyclic compound that is composed of a pyridine ring, a pyrrolo ring, and an alkyl group. It is a useful intermediate for the synthesis of other compounds, and has been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Pharmacology: Antagonist Design
This compound has been utilized in the design of receptor antagonists. Specifically, derivatives of tetrahydropyridines, which include the core structure of this compound, have been used to create ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . These ligands exhibit high affinity in the nanomolar range, making them valuable tools for neuroscience research and potential therapeutic agents.
Medicinal Chemistry: Substance Addiction Treatment
In the field of medicinal chemistry, a derivative of this compound, 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate, has been investigated for its potential in treating or preventing substance addiction and inflammation . This highlights the compound’s relevance in developing new therapeutic strategies for addiction-related disorders.
Chemical Synthesis: Heterocyclic Compound Formation
The compound serves as a precursor in chemical synthesis, particularly in forming heterocyclic compounds. It has been used to form ene-endo-spirocyclic ammonium ylids, which are intermediates in [2,3]-sigmatropic rearrangement reactions leading to the formation of pyrroloazepinones and oxazepinones . These reactions are significant in the synthesis of complex organic molecules.
Neuroscience: GABA Receptor Studies
In neuroscience, related tetrahydropyridine compounds have been used as γ-aminobutyric acid C (GABAc) blockers in retinal ganglion cells . These studies are crucial for understanding the role of GABA receptors in the nervous system and for investigating conditions like epilepsy and anxiety disorders.
Oncology: Anticancer Agent Development
Tetrahydropyridines, which share a similar structure with the compound , have been explored for their anti-inflammatory and anticancer properties . The introduction of varied substituents onto the tetrahydropyridine ring system has shown promising effects on pharmacological properties, potentially leading to the development of new anticancer agents.
Drug Discovery: Structure-Activity Relationship (SAR) Studies
The compound’s framework is used in SAR studies to understand the relationship between chemical structure and biological activity . These studies are fundamental in drug discovery, as they help identify which molecular modifications can enhance the desired therapeutic effects or reduce side effects.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Biochemical Pathways
Dopamine and serotonin pathways are likely to be involved, given the compound’s potential interaction with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Pharmacokinetics
Similar compounds are known to cross the blood-brain barrier, suggesting good bioavailability .
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-3,5,8,13H,4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDGBIQQFFTLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564421 | |
| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
281658-42-2 | |
| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)




